molecular formula C13H19NO2 B2515130 2-(3,5-Dimethoxyphenyl)piperidine CAS No. 383128-06-1

2-(3,5-Dimethoxyphenyl)piperidine

Cat. No.: B2515130
CAS No.: 383128-06-1
M. Wt: 221.3
InChI Key: QAMGRJGTEMCVCW-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Biochemical Analysis

Biochemical Properties

2-(3,5-Dimethoxyphenyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can modulate the expression of genes involved in cell proliferation and apoptosis . This modulation can lead to either the promotion or inhibition of cell growth, depending on the cellular context. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to changes in their activity. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. For example, in animal studies, low doses of this compound have been shown to modulate enzyme activity without causing toxicity . At higher doses, the compound can induce toxic effects, including liver damage and alterations in metabolic pathways. These threshold effects highlight the importance of dosage in determining the safety and efficacy of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic transformations, including hydroxylation and demethylation, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of the compound to specific subcellular compartments can enhance its biological activity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)piperidine typically involves the reaction of 3,5-dimethoxybenzaldehyde with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed hydrogenation reaction, which facilitates the formation of the piperidine ring . The reaction conditions often involve the use of solvents such as ethanol and catalysts like palladium or rhodium .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using advanced catalytic systems to ensure high yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium or rhodium catalysts.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of fully saturated piperidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

2-(3,5-Dimethoxyphenyl)piperidine is a compound that belongs to the piperidine class of organic compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Overview of Piperidine Derivatives

Piperidine derivatives have garnered significant attention in medicinal chemistry due to their involvement in various biological activities. They are often utilized as building blocks in drug development and have been implicated in numerous therapeutic applications, including antimicrobial , anticancer , and neurological disorders.

The biological activity of this compound can be attributed to its interaction with several biological targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes by binding to their active sites. This inhibition can lead to altered metabolic pathways and cellular responses.
  • Cell Signaling Modulation : The compound influences cell signaling pathways, which can impact gene expression and cellular metabolism. For instance, it has been observed to modulate gene expression related to cell proliferation and apoptosis in cancer cells.
  • Interaction with Cytochrome P450 : This compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions can affect the pharmacokinetics of other drugs.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound could inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown antimicrobial activity against several pathogens. The compound's mechanism includes disrupting microbial cell membranes and inhibiting essential metabolic processes.

Case Studies

  • In Vitro Study on Cancer Cells : A study investigated the effects of this compound on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value of approximately 8 µM. The study also noted increased levels of pro-apoptotic markers in treated cells compared to controls.
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising antimicrobial properties that warrant further investigation.

Dosage and Efficacy

The biological effects of this compound are dose-dependent. At lower doses, the compound may exhibit minimal effects; however, higher doses result in significant biological activity. For instance:

  • Low Dose (1-5 µM) : Minimal modulation of enzyme activity observed.
  • Moderate Dose (10 µM) : Noticeable inhibition of cancer cell proliferation.
  • High Dose (20 µM) : Induction of apoptosis and significant antimicrobial effects observed.

Metabolic Pathways

The metabolism of this compound involves various pathways mediated by cytochrome P450 enzymes. Understanding these pathways is crucial for predicting the pharmacokinetic behavior of the compound and its interactions with other drugs.

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-11-7-10(8-12(9-11)16-2)13-5-3-4-6-14-13/h7-9,13-14H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMGRJGTEMCVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2CCCCN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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